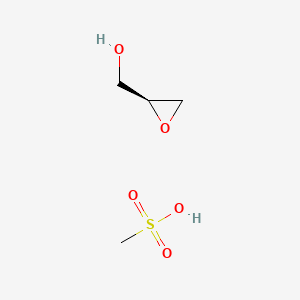

Oxiranemethanol, methanesulfonate, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxiranemethanol, methanesulfonate, (S)-, also known as (S)-2-Oxiranylmethyl methanesulfonate, is a chiral compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is a colorless to pale yellow liquid at room temperature and is commonly used in organic synthesis due to its reactivity and chiral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranemethanol, methanesulfonate, (S)- can be synthesized from (S)-3-chloro-1,2-propanediol through a reaction with methanesulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and a base like potassium phosphate. The mixture is refluxed for several hours, followed by purification through distillation .

Industrial Production Methods

Industrial production of Oxiranemethanol, methanesulfonate, (S)- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The epoxide group in (S)-oxiranemethanol methanesulfonate undergoes nucleophilic ring-opening under acidic or basic conditions. The stereochemistry of the epoxide influences regioselectivity and product configuration.

Key Reaction Pathways

-

Acid-Catalyzed Hydrolysis :

(S)-Oxiranemethanol methanesulfonate+H2OH+(S)-2,3-Dihydroxypropyl methanesulfonate

In aqueous acidic conditions, the epoxide ring protonates, leading to nucleophilic attack by water at the more substituted carbon. This produces a vicinal diol with retention of stereochemistry at the chiral center . -

Base-Catalyzed Aminolysis :

(S)-Oxiranemethanol methanesulfonate+NH3OH−(R)-2-Amino-3-hydroxypropyl methanesulfonate

Under basic conditions, amines (e.g., NH3) attack the less substituted carbon of the epoxide, forming β-amino alcohols. The reaction follows an SN2 mechanism, inverting configuration at the attacked carbon .

Sulfonate Ester Reactivity

The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution (SN2) or elimination (E2) reactions.

Substitution Reactions

-

Hydrolysis :

(S)-Oxiranemethanol methanesulfonate+OH−→(S)-Oxiranemethanol+CH3SO3−

In aqueous alkali, the methanesulfonate ester undergoes hydrolysis to yield methanesulfonic acid and (S)-oxiranemethanol .Kinetic Data :

-

Alkylation :

The compound acts as an alkylating agent, transferring the oxiranemethyl group to nucleophiles (e.g., DNA bases). This property correlates with genotoxic potential observed in structurally related sulfonate esters .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via two pathways:

-

Elimination : Forms ethylene oxide derivatives and methanesulfonic acid.

-

Isomerization : Rearrangement to carbonyl-containing products.

Oxidative Degradation

Ozone treatment eliminates organosulfur byproducts, a method employed industrially to purify methanesulfonic acid derivatives .

Stereochemical Influence on Reactivity

The (S)-configuration at the chiral center affects reaction outcomes:

-

Enzymatic Resolution : Lipases selectively hydrolyze the (R)-enantiomer, leaving the (S)-form intact .

-

Pharmacological Activity : Chiral retention is critical in drug metabolism studies, as seen in related epoxide-based therapeutics .

Analytical Methods

Scientific Research Applications

Oxiranemethanol, methanesulfonate, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiranemethanol, methanesulfonate, (S)- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, methanesulfonate, (S)-, with similar chemical properties but different biological activities.

Uniqueness

Oxiranemethanol, methanesulfonate, (S)- is unique due to its combination of an epoxide ring and a methanesulfonate group, which provides it with distinct reactivity and chiral properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring selective interactions with other chiral compounds .

Properties

Molecular Formula |

C4H10O5S |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

methanesulfonic acid;[(2S)-oxiran-2-yl]methanol |

InChI |

InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)/t3-;/m0./s1 |

InChI Key |

ZJTOHMSDLDEVGD-DFWYDOINSA-N |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H](O1)CO |

Canonical SMILES |

CS(=O)(=O)O.C1C(O1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.